2-methyl-3-N-(2H-tetrazol-5-ylmethyl)benzene-1,3-diamine
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Overview
Description
The compound is a derivative of benzene-1,3-diamine, also known as m-Phenylenediamine . This is an organic compound with the formula C6H4(NH2)2, and it is an isomer of o-phenylenediamine and p-phenylenediamine .
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by elemental analysis, IR, 1HNMR, 13CNMR and mass spectroscopic analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For m-Phenylenediamine, it is a colourless solid that appears as needles, but turns red or purple on exposure to air due to formation of oxidation products .Scientific Research Applications
Drug Discovery and Pharmaceutical Applications
Tetrazoles, due to their similarity to carboxylic acids and their ability to act as bioisosteres, have found extensive use in drug discovery . They are incorporated into molecules that exhibit a range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive effects . The compound could potentially be used in the synthesis of new pharmacological agents, leveraging its tetrazole moiety for enhanced drug properties such as increased lipid solubility, which aids in cell membrane penetration.
Organic Synthesis and Catalysis
The 1,2,3-triazole core, which shares structural features with the compound of interest, is often used in click chemistry applications, a popular approach in organic synthesis . This methodology can lead to the creation of diverse compounds with potential catalytic activities. The tetrazole group in the compound could also be utilized in the development of novel catalysts, possibly enhancing reactions such as hydrogenation processes in microcapillary reactors .
Polymer Chemistry
Tetrazoles and triazoles are known to be used in polymer chemistry due to their high chemical stability and aromatic character . The compound could be employed in the design of new polymers with specific properties, such as increased thermal stability or novel electronic characteristics, which could be beneficial in materials science.
Supramolecular Chemistry
The strong dipole moment and hydrogen bonding ability of 1,2,3-triazoles make them suitable for applications in supramolecular chemistry . The compound being analyzed could be used to create complex structures through non-covalent interactions, which could have implications in the development of new materials or nanotechnology applications.
Fluorescent Imaging and Chemical Biology
1,2,3-Triazoles have been used in fluorescent imaging and chemical biology due to their ability to be conjugated with various biomolecules . The compound , with its tetrazole and diamine functionalities, could be modified to serve as a fluorescent probe or a tagging agent for biological studies, aiding in the visualization of cellular processes.
Material Science and Environmental Applications
The tetrazole moiety is known for its electron-donating and electron-withdrawing properties, which can be advantageous in material science, particularly in the development of electronic devices . Additionally, the compound could be explored for environmental applications, such as the development of coatings for microreactors that can address waste reduction in fine organic synthesis .
Safety and Hazards
properties
IUPAC Name |
2-methyl-3-N-(2H-tetrazol-5-ylmethyl)benzene-1,3-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6/c1-6-7(10)3-2-4-8(6)11-5-9-12-14-15-13-9/h2-4,11H,5,10H2,1H3,(H,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUPUYPLBZMVEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NCC2=NNN=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-1-N-(1H-1,2,3,4-tetrazol-5-ylmethyl)benzene-1,3-diamine |
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